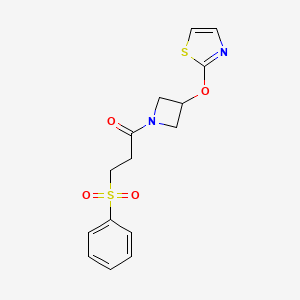![molecular formula C17H18N6 B3001477 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2380067-58-1](/img/structure/B3001477.png)
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP is a member of the piperazine family of compounds and is known to exhibit a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile is not fully understood, but it is known to interact with several biological targets, including ion channels and receptors. 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to modulate the activity of voltage-gated calcium channels, which play a crucial role in several physiological processes, including neurotransmitter release, muscle contraction, and gene expression. Additionally, 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to interact with several receptors, including serotonin and dopamine receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and cardiovascular effects. 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of several genes involved in cell proliferation and survival. Additionally, 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been found to protect neurons from oxidative stress and neuroinflammation, which are known to contribute to the development of neurodegenerative diseases. 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has also been shown to lower blood pressure and improve endothelial function, which may be beneficial in the treatment of hypertension and atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has several advantages for use in lab experiments, including its high potency and selectivity for specific biological targets. Additionally, 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has a well-defined chemical structure, which allows for easy synthesis and purification. However, there are also several limitations to the use of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile in lab experiments, including its potential toxicity and the need for specialized equipment and techniques for handling and storage.
Direcciones Futuras
There are several future directions for the research and development of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile. One potential area of investigation is the development of novel 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile derivatives with improved potency and selectivity for specific biological targets. Additionally, the use of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Finally, further studies are needed to fully understand the mechanism of action of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile and its potential therapeutic applications in a variety of diseases.
In conclusion, 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile have been explored in this paper. Further research is needed to fully understand the potential of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile involves the reaction of 6-cyclopropylpyridazine-3-carboxylic acid with piperazine and 4-cyanopyridine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product. The synthesis of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been extensively studied, and several modifications to the reaction conditions have been proposed to optimize the yield and purity of the product.
Aplicaciones Científicas De Investigación
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been investigated for its potential therapeutic applications in a variety of diseases, including cancer, neurological disorders, and cardiovascular diseases. 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been found to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propiedades
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-12-13-5-6-19-17(11-13)23-9-7-22(8-10-23)16-4-3-15(20-21-16)14-1-2-14/h3-6,11,14H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXNLTGCWFOTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one](/img/structure/B3001398.png)
![1-(4-Phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone](/img/structure/B3001403.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B3001407.png)


![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride](/img/structure/B3001411.png)


![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B3001415.png)